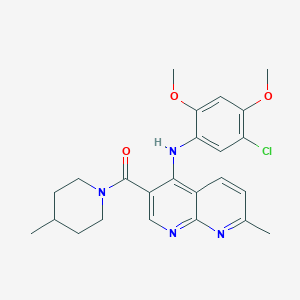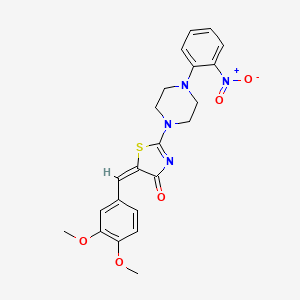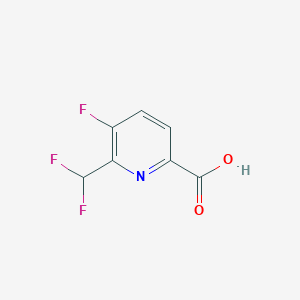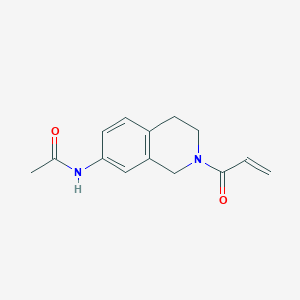
1-(3-Piperidin-4-ylphenyl)ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Piperidine derivatives, such as “1-(3-Piperidin-4-ylphenyl)ethanol;hydrochloride”, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread, and they play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
科学的研究の応用
Selective Synthesis of 2′-Hydroxyacetophenones
The treatment of specific dithiolium salts with sodium sulfide in ethanol facilitates the selective synthesis of 2′-hydroxyacetophenones, showcasing a regioselective reaction influenced by the hydroxyl group position. This methodology provides a pathway to synthesize acetophenone derivatives, which have applications in fragrance and flavoring industries, as well as intermediates in pharmaceutical synthesis (Birsa, 2003).
Kinetics and Mechanisms of Thionocarbonate Reactions
The study of thionocarbonates with alicyclic amines in ethanol-water mixtures provides insights into the kinetics and mechanisms of these reactions. Understanding these reactions is crucial for the development of new synthetic routes and the improvement of reaction conditions in organic synthesis (Castro et al., 2001).
Synthesis of Piperazine Derivatives
The synthesis of piperazine derivatives, such as 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, underlines the importance of optimizing technological parameters for high-yield production. These compounds are significant for their potential pharmacological applications (Wang Jin-peng, 2013).
Antioxidant Potency of Piperidin-4-one Derivatives
The synthesis and antioxidant efficacy evaluation of specific piperidin-4-one derivatives reveal their potential as antioxidant agents. Such compounds could be beneficial in developing treatments or supplements aimed at combating oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).
Antimicrobial Activity of Piperidine and Thiazole Derivatives
The development of piperidine and thiazole derivatives demonstrates their antimicrobial properties, indicating their potential as new antibacterial and antifungal agents. These findings are crucial for the ongoing search for novel antimicrobial compounds in response to rising antibiotic resistance (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
将来の方向性
Piperidine derivatives are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing interest in the development and study of piperidine derivatives, including “1-(3-Piperidin-4-ylphenyl)ethanol;hydrochloride”.
作用機序
Target of Action
It is known that this compound is a semi-flexible linker used in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
As a semi-flexible linker in PROTAC development, it likely plays a role in connecting the two functional moieties of a PROTAC molecule: the ligand for the target protein and the ligand for the E3 ubiquitin ligase . This connection allows the PROTAC to bring the target protein and E3 ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by 1-(3-Piperidin-4-ylphenyl)ethanol;hydrochloride are likely related to the specific target proteins that the PROTACs it is part of are designed to degrade . The degradation of these target proteins can disrupt their associated biochemical pathways, leading to downstream effects .
Result of Action
The molecular and cellular effects of 1-(3-Piperidin-4-ylphenyl)ethanol;hydrochloride’s action would depend on the specific target proteins that the PROTACs it is part of are designed to degrade . By facilitating the degradation of these proteins, the compound could potentially alter cellular processes and functions associated with these proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-(3-Piperidin-4-ylphenyl)ethanol;hydrochloride .
特性
IUPAC Name |
1-(3-piperidin-4-ylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11;/h2-4,9-11,14-15H,5-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNOPHUEUDRTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2CCNCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2984969.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide](/img/structure/B2984970.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2984975.png)
![tert-butyl N-{2-cyclopentyl-2-[(3,6-dichloropyridin-2-yl)formamido]ethyl}carbamate](/img/structure/B2984976.png)
![N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2984978.png)
![6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2984979.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2984980.png)
![N-Ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2984982.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2984988.png)
